(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate is a chemical compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This specific compound features a methyl group and a piperazine moiety, which contribute to its pharmacological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The synthesis of (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate typically involves the following steps:
The reaction conditions may vary, but commonly include:
The product can be purified through crystallization or chromatography techniques to obtain high purity levels suitable for biological testing .
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate features a benzoate backbone with a methyl piperazine substituent. The stereochemistry at the chiral center is critical for its biological activity.
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate may participate in various chemical reactions, including:
The stability of the compound under different pH conditions and temperatures should be assessed to ensure its suitability for pharmaceutical formulations .
The mechanism of action for (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate primarily involves its interaction with biological targets such as receptors or enzymes. While specific pathways may vary based on the target, it generally acts through:
Data from pharmacological studies indicate that compounds with similar structures often exhibit significant binding affinities toward opioid receptors and other targets .
Key chemical properties include:
(R)-methyl 4-(3-methylpiperazin-1-yl)benzoate finds applications primarily in:
(R)-Methyl 4-(3-methylpiperazin-1-yl)benzoate is a chiral small molecule characterized by a benzoate ester linked to a methyl-substituted piperazine ring. Its systematic IUPAC name is methyl 4-[(3R)-3-methylpiperazin-1-yl]benzoate, with the stereodescriptor "(R)" specifying the absolute configuration at the 3-position of the piperazine ring. The compound’s molecular formula is C₁₃H₁₈N₂O₂, yielding a molecular weight of 234.29 g/mol, as confirmed by supplier specifications [1] [5]. Its CAS Registry Number, 1131622-65-5, uniquely identifies the (R)-enantiomer [1].
Structurally, it belongs to a family of piperazine-benzoate derivatives that exhibit positional isomerism. For comparison:
Table 1: Structural Isomers and Analogues of Piperazine-Benzoate Compounds
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Molecular Weight | |
---|---|---|---|---|---|
(R)-Methyl 4-(3-methylpiperazin-1-yl)benzoate | 1131622-65-5 | 3-Methylpiperazin-1-yl (para) | C₁₃H₁₈N₂O₂ | 234.29 | |
Methyl 2-(piperazin-1-yl)benzoate | 159974-63-7 | Piperazin-1-yl (ortho) | C₁₂H₁₆N₂O₂ | 220.27 | [2] |
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | 314268-40-1 | (4-Methylpiperazin-1-yl)methyl (para) | C₁₄H₂₀N₂O₂ | 248.33 | [3] |
Methyl 4-(4-methylpiperazin-1-yl)benzoate | 354813-14-2 | 4-Methylpiperazin-1-yl (para) | C₁₃H₁₈N₂O₂ | 234.29 | [5] |
3-(4-Methylpiperazin-1-yl)benzoic acid | 215309-01-6 | 4-Methylpiperazin-1-yl (meta) | C₁₂H₁₆N₂O₂ | 220.27 | [7] |
Piperazine-benzoate hybrids emerged as privileged scaffolds in drug discovery due to their dual capacity for target binding and pharmacokinetic optimization. Non-chiral derivatives like methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2) were initially explored as intermediates for kinase inhibitors and antipsychotics, leveraging piperazine’s role as a solubilizing moiety [5]. The strategic incorporation of chirality at the piperazine 3-position, as in (R)-methyl 4-(3-methylpiperazin-1-yl)benzoate, reflects medicinal chemistry efforts to enhance target selectivity and metabolic stability. This evolution aligns with industry-wide shifts toward stereochemically defined pharmacophores, exemplified by drugs like the DPP-IV inhibitor sitagliptin, which contains a triazolopyrazine core [6].
Patent literature (e.g., EP2796442A1) highlights piperazine-linked benzoates as key intermediates for bioactive molecules targeting metabolic diseases, osteoporosis, and viral infections [4]. The (R)-enantiomer’s development likely responds to the proven superiority of enantiopure compounds in achieving specific protein-ligand interactions, as underscored by the predominance of chiral nitrogen heterocycles in FDA-approved drugs—comprising >60% of small-molecule therapeutics [8].
This compound is a hybrid of two pharmaceutically significant motifs:
Computational analyses of analogous piperazine-benzoates (e.g., methyl 2-(piperazin-1-yl)benzoate) reveal drug-like properties: molecular weight 220–250 Da, cLogP 1.25–2.11, and TPSA 41–50 Ų, aligning with Lipinski’s and Veber’s rules for oral bioavailability [2] [8]. The conjugated system between the benzoate π-cloud and piperazine lone pairs may enhance rigidity, potentially favoring target engagement. This architecture enables dual binding modes: the benzoate can participate in π-stacking or dipole interactions, while the piperazine facilitates ionic or hydrogen bonding.
Table 2: Computationally Predicted Drug-Likeness Parameters for Analogous Piperazine-Benzoates
Parameter | Methyl 2-(piperazin-1-yl)benzoate [2] | Typical Drug-Like Range |
---|---|---|
Molecular Weight | 220.27 Da | ≤500 Da |
cLogP (consensus) | 1.25 | ≤5 |
Topological Polar Surface Area | 41.57 Ų | ≤140 Ų |
Hydrogen Bond Acceptors | 3 | ≤10 |
Hydrogen Bond Donors | 1 | ≤5 |
Rotatable Bonds | 3 | ≤10 |
GI Absorption | High | High |
BBB Permeability | Low | Variable |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8